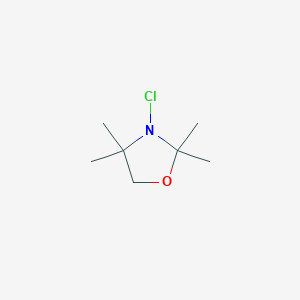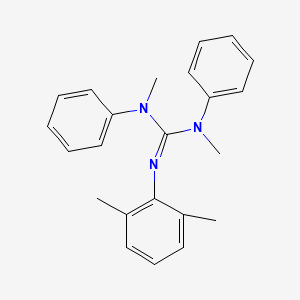
N''-(2,6-Dimethylphenyl)-N,N'-dimethyl-N,N'-diphenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is a complex organic compound with a unique structure that includes both dimethylphenyl and diphenylguanidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine typically involves the reaction of 2,6-dimethylaniline with diphenylcarbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber accelerators and other industrial chemicals.
Wirkmechanismus
The mechanism by which N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares the dimethylphenyl group but has different functional groups.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is unique due to its combination of dimethylphenyl and diphenylguanidine groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57137-93-6 |
|---|---|
Molekularformel |
C23H25N3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)-1,3-dimethyl-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3/c1-18-12-11-13-19(2)22(18)24-23(25(3)20-14-7-5-8-15-20)26(4)21-16-9-6-10-17-21/h5-17H,1-4H3 |
InChI-Schlüssel |
DACPNADAJZWYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C(N(C)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)

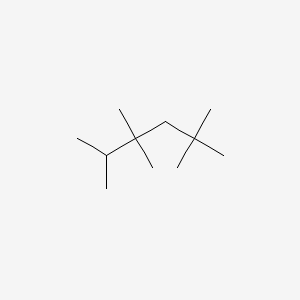


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
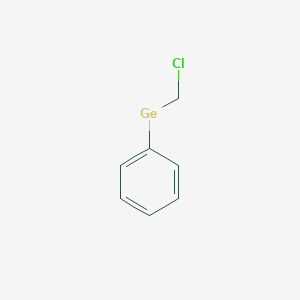

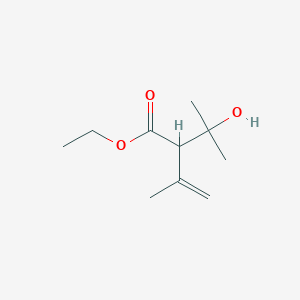
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
